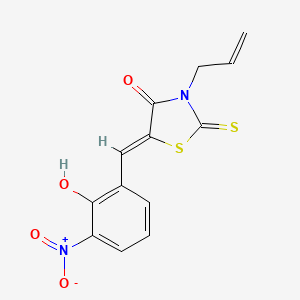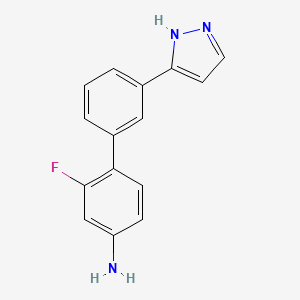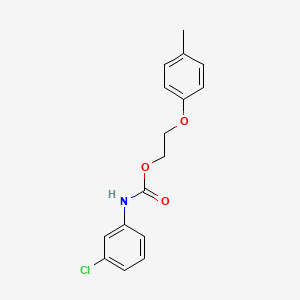
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone has been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
作用機序
The exact mechanism of action of thiosemicarbazone is not fully understood. However, it is believed that thiosemicarbazone exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Thiosemicarbazone has been found to exhibit various biochemical and physiological effects, including:
Inhibition of DNA synthesis: Thiosemicarbazone has been found to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
Inhibition of viral replication: Thiosemicarbazone has been found to inhibit viral replication by interfering with viral enzymes and proteins.
実験室実験の利点と制限
Thiosemicarbazone has several advantages for lab experiments, including:
Potent biological activities: Thiosemicarbazone exhibits potent biological activities, making it an ideal compound for studying various cellular processes.
Low toxicity: Thiosemicarbazone has been found to have low toxicity, making it safe for use in lab experiments.
However, there are also some limitations for lab experiments with thiosemicarbazone, including:
Limited solubility: Thiosemicarbazone has limited solubility in water, which can make it difficult to work with in lab experiments.
Instability: Thiosemicarbazone is unstable in acidic and basic conditions, which can limit its use in certain lab experiments.
将来の方向性
Thiosemicarbazone has several potential future directions for scientific research, including:
Development of new antiviral drugs: Thiosemicarbazone has shown promising results as an antiviral drug, and further research could lead to the development of new antiviral drugs.
Development of new anticancer drugs: Thiosemicarbazone has shown promising results as an anticancer drug, and further research could lead to the development of new anticancer drugs.
Development of new antimicrobial drugs: Thiosemicarbazone has shown promising results as an antimicrobial drug, and further research could lead to the development of new antimicrobial drugs.
Conclusion:
In conclusion, thiosemicarbazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Thiosemicarbazone exhibits potent biological activities, including antiviral, anticancer, and antimicrobial properties. Thiosemicarbazone has several advantages for lab experiments, including low toxicity, but also has some limitations, including limited solubility and instability. Thiosemicarbazone has several potential future directions for scientific research, including the development of new antiviral, anticancer, and antimicrobial drugs.
合成法
Thiosemicarbazone can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
Thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of thiosemicarbazone are as follows:
Antiviral activity: Thiosemicarbazone has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, influenza, and herpes simplex virus.
Anticancer activity: Thiosemicarbazone has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Antimicrobial activity: Thiosemicarbazone has been found to exhibit potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-6-14-12(17)10(21-13(14)20)7-8-4-3-5-9(11(8)16)15(18)19/h2-5,7,16H,1,6H2/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNIERPTKVKGH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
